Balanced Dual APT1/APT2 Inhibition Versus Isoform-Selective Inhibitors ML348 and ML349
Unlike the highly selective inhibitors ML348 (APT1-selective) and ML349 (APT2-selective), 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide exhibits a near-balance dual inhibition profile. Its Ki for APT1 is 990 nM and for APT2 is 730 nM, yielding an APT1/APT2 selectivity ratio of approximately 1.36 [1]. In contrast, ML348 shows a selectivity ratio of >35-fold toward APT1 (Ki APT1 = 280 nM, APT2 > 10,000 nM), and ML349 shows >83-fold selectivity toward APT2 (Ki APT2 = 120 nM, APT1 > 10,000 nM) [2][3].
| Evidence Dimension | Isoform selectivity (APT1/APT2 Ki ratio) |
|---|---|
| Target Compound Data | APT1 Ki = 990 nM; APT2 Ki = 730 nM; ratio ≈ 1.36 |
| Comparator Or Baseline | ML348: APT1 Ki = 280 nM, APT2 Ki > 10,000 nM (ratio > 35). ML349: APT2 Ki = 120 nM, APT1 Ki > 10,000 nM (ratio > 83). |
| Quantified Difference | The target compound achieves less than 2-fold isoform preference, compared to >35-fold for ML348 and >83-fold for ML349. |
| Conditions | Enzyme kinetic assays using human APT1 and APT2 (BindingDB/ChEMBL curated data). |
Why This Matters
A balanced dual inhibitor may be preferred in disease models where both APT1 and APT2 contribute to pathology, avoiding compensatory depalmitoylation by the uninhibited isoform.
- [1] BindingDB BDBM50496627. APT1 Ki = 990 nM; APT2 Ki = 730 nM. View Source
- [2] BindingDB BDBM207991. ML348: APT1 Ki = 280 nM, APT2 Ki > 10,000 nM. View Source
- [3] BindingDB BDBM207992. ML349: APT2 Ki = 120 nM, APT1 Ki > 10,000 nM. View Source
